

A Technical Guide to the Spectroscopic Profile of Rutin Hydrate

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Compound of Interest		
Compound Name:	Rutin hydrate	
Cat. No.:	B162542	Get Quote

This guide provides an in-depth overview of the spectroscopic data for **Rutin hydrate**, a flavonoid glycoside with significant interest in pharmaceutical and nutraceutical research. The following sections detail the ultraviolet-visible (UV-Vis) and nuclear magnetic resonance (NMR) spectral properties, along with the experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the analytical characterization of **Rutin hydrate**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of flavonoids like Rutin. The absorption spectrum of **Rutin hydrate** is characterized by two major absorption bands, which are typical for flavonols. Band I, in the range of 300-390 nm, is associated with the cinnamoyl system (B ring), while Band II, between 240-280 nm, corresponds to the benzoyl system (A ring)[1].

UV-Vis Absorption Data

The absorption maxima (λ max) of **Rutin hydrate** can vary slightly depending on the solvent used. The following table summarizes the reported λ max values in different solvents.



Solvent System	Band I (λmax, nm)	Band II (λmax, nm)	Other Bands (nm)	Reference
Methanol	355, 358.5, 359	256, 257	204, 236	[2][3][4]
Methanol:Water (9:1)	360	260	-	[5]

Experimental Protocol for UV-Vis Spectroscopy

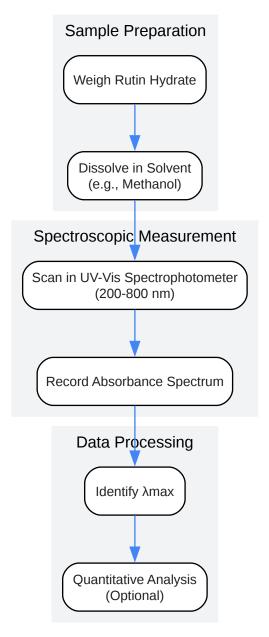
A standard method for determining the UV-Vis spectrum of **Rutin hydrate** involves the following steps:

- Preparation of Standard Solution: A stock solution of Rutin hydrate is prepared by
 accurately weighing a specific amount of the compound and dissolving it in a suitable
 solvent, such as methanol or a methanol-water mixture, to a known concentration (e.g., 0.1
 mg/mL)[5].
- Spectrophotometric Measurement: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically scanning over a wavelength range of 200–800 nm[5]. A blank solution containing only the solvent is used as a reference.
- Determination of λmax: The wavelengths of maximum absorption (λmax) are identified from the resulting spectrum. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific λmax.

The following diagram illustrates the general workflow for UV-Vis spectroscopic analysis of **Rutin hydrate**.



Workflow for UV-Vis Spectroscopic Analysis of Rutin Hydrate



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Caption: Workflow for UV-Vis Spectroscopic Analysis of Rutin Hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of **Rutin hydrate**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Rutin hydrate** displays signals corresponding to the protons of the flavonoid backbone and the sugar moieties. The chemical shifts (δ) are reported in parts per million (ppm).

Solvent	Frequency (MHz)	Chemical Shifts (δ, ppm)	Reference
Water (pH 7.0)	600	7.62, 6.21, 3.39, 3.38	[6]
DMSO-d6	400	Signals characteristic of Rutin protons	[7]

Note: A detailed assignment of each proton is often complex and requires 2D NMR techniques.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of **Rutin hydrate**.



Solvent	Frequency (MHz)	Chemical Shifts (δ, ppm)	Reference
DMSO-d6		177.24, 163.97,	[6]
		161.09, 156.50,	
		156.30, 148.29,	
		144.63, 133.16,	
		121.48, 121.05,	
	50.32	116.15, 115.11,	
		103.83, 101.04,	
		100.63, 98.58, 93.49,	
		76.30, 75.77, 73.95,	
		71.70, 70.43, 70.25,	
		69.86, 68.14, 66.89,	
		17.63	
CD3OD	-	Signals characteristic of Rutin carbons	[8]

Experimental Protocol for NMR Spectroscopy

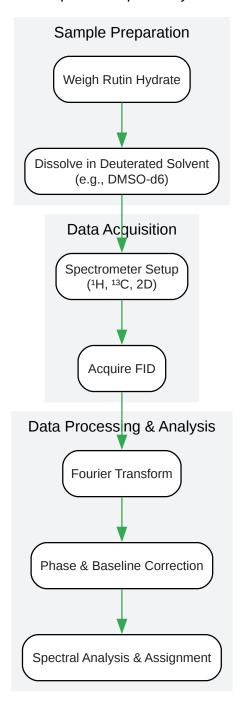
The general procedure for obtaining NMR spectra of **Rutin hydrate** is as follows:

- Sample Preparation: A small amount of Rutin hydrate (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, D₂O, or CD₃OD) in an NMR tube.
- Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized.
- Data Acquisition: The NMR spectrum is acquired. For complex molecules like Rutin, 2D NMR
 experiments such as COSY, HMQC, and HMBC can be performed to aid in the complete
 assignment of proton and carbon signals[9].
- Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baselinecorrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).



The following diagram illustrates the general workflow for NMR spectroscopic analysis of **Rutin hydrate**.

Workflow for NMR Spectroscopic Analysis of Rutin Hydrate





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Caption: Workflow for NMR Spectroscopic Analysis of **Rutin Hydrate**.

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